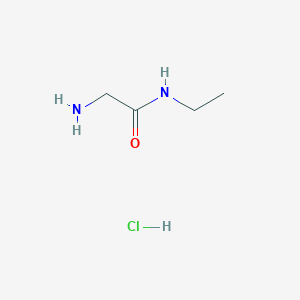

2-Amino-N-ethylacetamide hydrochloride

Description

Contextualization within Amide-Containing Compounds Research

The amide functional group is a cornerstone of organic chemistry and biochemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals. numberanalytics.comajchem-a.com The inherent stability of the amide bond, coupled with its capacity for hydrogen bonding, makes it a favored motif in drug design and materials science. Research into amide-containing compounds is a dynamic and ever-evolving field, driven by the quest for novel therapeutic agents, advanced materials, and a deeper understanding of biological processes.

2-Amino-N-ethylacetamide hydrochloride fits within this broad research domain as a simple yet versatile glycinamide (B1583983) derivative. nih.gov Its structure embodies the fundamental characteristics of small-molecule amides that are often investigated as fragments or scaffolds in the development of more complex molecules. The presence of a primary amine and a secondary amide provides two key points for chemical modification, allowing for its incorporation into larger molecular architectures. The study of such simple amides provides fundamental insights into the physicochemical properties and biological activities that govern the behavior of more intricate amide-containing systems.

Evolution of Research Interest and Current Trajectories

The research interest in simple amide-containing compounds like this compound has evolved from foundational organic synthesis to more specialized applications. Historically, the focus was on the development of synthetic methodologies for the efficient formation of amide bonds, a critical reaction in organic chemistry. ajchem-a.com

In recent decades, the trajectory of research has shifted towards the exploration of the functional roles of small amide-containing molecules. A significant area of interest lies in their potential as prodrugs or as having intrinsic biological activity. For instance, research into glycinamide derivatives has explored their potential as anticonvulsant agents, where they can be metabolized in the brain to modulate neurotransmitter levels. nih.gov A patent from the late 20th century highlighted the investigation of various glycinamide derivatives for therapeutic applications, indicating an early and sustained interest in the pharmacological potential of this class of compounds. google.com

Current research trajectories for small amide-containing molecules are increasingly focused on their application in chemical biology and proteomics. The use of such compounds as chemical probes to study biological systems is a burgeoning field. Furthermore, there is a continuous drive to develop more sustainable and efficient catalytic methods for amide synthesis, moving away from traditional reagents that generate significant waste. ukri.org

Significance in Contemporary Pharmaceutical and Chemical Sciences

In contemporary pharmaceutical science, the significance of this compound lies primarily in its role as a versatile building block and intermediate in the synthesis of more complex pharmaceutical agents. Its bifunctional nature allows for the systematic modification and elaboration of molecular structures, a key strategy in medicinal chemistry for optimizing the pharmacological properties of a lead compound.

A notable application that has emerged is its use as a biochemical reagent in the field of proteomics. While specific, in-depth studies detailing its precise role are not abundant in publicly accessible literature, its listing as a tool for proteomics research by several chemical suppliers suggests its utility in this domain. Proteomics, the large-scale study of proteins, often employs chemical reagents for protein modification, cross-linking, and as standards in mass spectrometry. nih.gov The amine and amide functionalities of this compound could potentially be utilized in such applications, for example, in the derivatization of peptides to improve their ionization or fragmentation characteristics in mass spectrometry.

The fundamental chemical properties of this compound also make it a valuable compound for basic research in physical organic chemistry and supramolecular chemistry, where the study of intermolecular interactions, such as hydrogen bonding, is of paramount importance.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 26595-78-8 |

| Molecular Formula | C4H11ClN2O |

| Molecular Weight | 138.60 g/mol |

| Synonyms | Glycine (B1666218) ethylamide hydrochloride |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-ethylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-2-6-4(7)3-5;/h2-3,5H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNDLRFBYCPDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611702 | |

| Record name | N-Ethylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26595-78-8 | |

| Record name | N-Ethylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-ethylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N Ethylacetamide Hydrochloride

Established Synthetic Routes and Precursor Utilization

The synthesis of 2-Amino-N-ethylacetamide hydrochloride is primarily achieved through the formation of an amide bond between a glycine (B1666218) precursor and ethylamine, followed by the removal of a protecting group and salt formation. The choice of precursors and coupling strategies is critical to ensure high yield and purity.

Amide Bond Formation Strategies

The core of the synthesis involves the creation of the N-ethylacetamide moiety. This is typically accomplished by reacting a glycine molecule, in which the alpha-amino group is protected, with ethylamine. The use of an amine-protecting group, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc), is essential to prevent self-coupling or other side reactions at the primary amine.

Common strategies for the amide bond formation include:

Activated Carboxylic Acid Methods: The carboxylic acid of the N-protected glycine can be activated to facilitate the reaction with the weakly nucleophilic ethylamine. Coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) are frequently used. These reagents form a highly reactive intermediate that readily undergoes nucleophilic attack by ethylamine.

Acyl Chloride Method: A more traditional approach involves converting the N-protected glycine into its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts rapidly with ethylamine, often in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Following the successful formation of the protected N-ethylglycinamide, the amine-protecting group is removed. For the Cbz group, this is typically achieved through catalytic hydrogenolysis (hydrogen gas with a palladium-on-carbon catalyst). The Boc group is removed under acidic conditions. The final step involves treating the free base, 2-Amino-N-ethylacetamide, with hydrochloric acid to yield the stable hydrochloride salt.

Table 1: Key Synthetic Steps and Reagents

| Step | Precursor 1 | Precursor 2 | Key Reagents | Intermediate/Product |

| Protection | Glycine | Benzyl Chloroformate | Base (e.g., Na₂CO₃) | N-Cbz-glycine |

| Amide Formation | N-Cbz-glycine | Ethylamine | Coupling Agent (e.g., DCC) or SOCl₂ | N-Cbz-N'-ethylglycinamide |

| Deprotection | N-Cbz-N'-ethylglycinamide | H₂ | Pd/C Catalyst | 2-Amino-N-ethylacetamide |

| Salt Formation | 2-Amino-N-ethylacetamide | HCl | - | This compound |

Application as a Core Synthetic Intermediate

While widely utilized as a high-quality reference and impurity standard in analytical method development and validation for drug applications, this compound also possesses significant potential as a bifunctional building block in organic synthesis. aquigenbio.com Its two distinct nitrogen-containing functional groups—the primary amine and the secondary amide—allow for selective and sequential chemical modifications.

The primary amine serves as a nucleophilic handle for introducing a wide array of substituents, while the amide group can be involved in further transformations, albeit requiring more stringent conditions. This dual functionality makes it a valuable starting material for constructing more complex molecules and chemical libraries. For instance, related compounds like 2-chloro-N-ethylacetamide are known synthetic building blocks, underscoring the potential utility of their amino-functionalized counterparts in accessing diverse chemical scaffolds. enaminestore.com

Derivatization and Analog Synthesis Strategies

The structure of this compound offers three primary sites for chemical modification: the primary amine, the ethyl amide moiety, and the alpha-carbon. These sites can be targeted to synthesize a wide range of analogs with tailored properties.

Modifications at the Amine Functional Group

The primary amine is the most reactive nucleophilic site in the molecule and is a common target for derivatization. Standard transformations include N-alkylation and N-acylation.

N-Alkylation: Mono-alkylation of the primary amine can be achieved using various alkylating agents. nih.gov Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing alkyl groups. Direct alkylation with alkyl halides can also be employed, though it may require careful control to prevent overalkylation. manchester.ac.uk Ruthenium-catalyzed N-alkylation using alcohols offers an atom-economic, base-free alternative that proceeds with excellent retention of stereochemistry if a chiral center is present. nih.gov

N-Acylation: The amine readily reacts with acyl chlorides or acid anhydrides to form new amide bonds. This reaction is typically performed in the presence of a base to scavenge the acidic byproduct. This strategy allows for the introduction of a vast array of acyl groups, significantly diversifying the parent structure.

Table 2: Examples of Amine Functional Group Modifications

| Reaction Type | Reagents | Functional Group Introduced |

| N-Methylation | Formaldehyde, Sodium Borohydride | Methyl (-CH₃) |

| N-Ethylation | Acetaldehyde, Sodium Triacetoxyborohydride | Ethyl (-CH₂CH₃) |

| N-Benzylation | Benzaldehyde, H₂/Pd-C | Benzyl (-CH₂Ph) |

| N-Acetylation | Acetic Anhydride, Triethylamine | Acetyl (-C(O)CH₃) |

| N-Benzoylation | Benzoyl Chloride, Pyridine | Benzoyl (-C(O)Ph) |

Substitutions at the Ethyl Amide Moiety

Modifying the secondary amide group is synthetically challenging due to its inherent stability, which arises from resonance delocalization. emorychem.science Direct cleavage or substitution of the N-ethyl group is generally difficult. However, advanced synthetic methods have been developed to achieve such transformations.

Transamidation: This process involves the conversion of one amide into another by reaction with a different amine. researchgate.net It typically requires activation of the amide C-N bond, which can be achieved under metal-free conditions by first reacting the amide with an activating agent to weaken the resonance stabilization. acs.orgnih.govthieme-connect.com This allows for subsequent nucleophilic attack by a new amine, displacing the original ethylamine group.

N-Alkylation of the Amide Nitrogen: While the primary amine is far more nucleophilic, the secondary amide nitrogen can be alkylated under strongly basic conditions. Reagents like sodium hydride (NaH) can be used to deprotonate the amide, forming an amidate anion that can then react with an alkyl halide. This reaction can be complicated by competing O-alkylation, where the electrophile attacks the amide oxygen. semanticscholar.org

A more straightforward approach to introduce diversity at this position is to utilize different primary amines (e.g., propylamine, benzylamine) in place of ethylamine during the initial synthetic sequence described in section 2.1.1.

Alpha-Carbon Chemical Alterations

The alpha-carbon of 2-Amino-N-ethylacetamide provides another site for modification, allowing for the synthesis of analogs that are derivatives of other alpha-amino acids. To achieve this, the synthesis must start with an N-protected glycine amide, which can then be deprotonated at the alpha-carbon to form an enolate, followed by reaction with an electrophile.

Asymmetric Alkylation: Highly enantioselective alkylation of N-protected glycine amides can be achieved using phase-transfer catalysis. nih.gov A chiral quaternary ammonium salt is used as the catalyst to facilitate the reaction between the glycine derivative (in the organic phase) and an alkyl halide (in the aqueous or solid phase), leading to the formation of optically active alpha-substituted amino acid amides.

Radical-Based Alkylation: A catalyst- and additive-free method for the α-alkylation of glycine derivatives utilizes diacyl peroxides. organic-chemistry.org In this reaction, the diacyl peroxide serves as both the alkylating agent and an oxidant, proceeding through a free-radical addition to an imine intermediate. This approach is atom-economical and applicable to a variety of glycine derivatives.

These strategies enable the replacement of one of the alpha-hydrogens with various alkyl or aryl groups, effectively transforming the glycine backbone into that of other amino acids like alanine, valine, or phenylalanine.

Table 3: Strategies for Alpha-Carbon Functionalization

| Method | Key Reagents | Type of Group Introduced | Key Feature |

| Phase-Transfer Catalysis | Alkyl Halide, Chiral Quaternary Ammonium Salt, Base (e.g., KOH) | Alkyl groups | High enantioselectivity nih.gov |

| Radical-Based Alkylation | Diacyl Peroxide | Alkyl groups | Catalyst- and additive-free organic-chemistry.org |

| Michael Addition | α,β-Unsaturated Ketones, Guanidine Base | Substituted alkyl chains | Forms C-C bond via 1,4-addition nih.gov |

Investigation of Chemical Reaction Mechanisms

The reactivity of this compound is a subject of interest for synthetic chemists. The presence of both a nucleophilic primary amine and an amide group, which can be either electrophilic at the carbonyl carbon or have its alpha-carbon functionalized, allows for a range of chemical manipulations. The hydrochloride salt form also influences its solubility and the reactivity of the amine group.

The oxidation of α-amino amides like 2-Amino-N-ethylacetamide can proceed through several pathways, primarily targeting the α-carbon of the amino group. The specific products formed are highly dependent on the oxidizing agent and reaction conditions.

One potential oxidation pathway involves the conversion of the primary amine to an imine, which can then be hydrolyzed to an α-keto amide. This transformation can be achieved using various oxidizing agents. The resulting α-keto amide, N-ethyl-2-oxoacetamide, is a valuable synthetic intermediate.

Another possibility is the oxidation of the α-carbon, which can lead to the formation of more highly oxidized products. Under strong oxidative conditions, this can result in the cleavage of the carbon-carbon bond and ultimately lead to the mineralization of the molecule. For instance, studies on the hydroxyl radical-induced oxidation of simple primary amines have shown that the degree of oxidation of the α-carbon influences the final nitrogen-containing products, which can range from ammonia to nitrates nih.gov. The oxidation of amines to amides is a growing area of interest, with methods utilizing transition metal-based oxidants, non-metal-based oxidants, and molecular oxygen with catalysts being developed researchgate.netrsc.org.

A summary of potential oxidation products of 2-Amino-N-ethylacetamide is presented in the table below.

| Oxidizing Agent | Potential Product | Reaction Pathway |

| Mild Oxidants (e.g., MnO₂) | N-ethyl-2-iminoacetamide | Oxidation of the primary amine |

| Stronger Oxidants (e.g., KMnO₄) | N-ethyl-2-oxoacetamide | Oxidation of the amine followed by hydrolysis |

| Radical Initiators (e.g., H₂O₂/UV) | Glyoxylic acid ethylamide, potential for C-C bond cleavage | Radical oxidation of the α-carbon |

This table presents plausible oxidation products based on the general reactivity of α-amino amides. Specific experimental data for this compound is limited.

The reduction of this compound can target the amide functionality. The specific product obtained depends on the reducing agent and the reaction conditions employed.

A common transformation is the reduction of the amide to an amine, which would yield N¹-ethyl-ethane-1,2-diamine. This reaction typically requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄) masterorganicchemistry.com. The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom. This method is widely applicable for the reduction of primary, secondary, and tertiary amides to their corresponding amines masterorganicchemistry.comchemistrysteps.com. More recent methods have explored the use of milder and more selective reducing agents. For instance, the activation of amides with triflic anhydride followed by reduction with sodium borohydride is an efficient method organic-chemistry.org.

Alternatively, under specific conditions, it is possible to reduce the amide to an amino alcohol. This would result in the formation of 2-amino-N-ethyl-2-hydroxyethylamine. The reduction of α-amino acid esters with sodium borohydride to yield optically active α-amino alcohols is a well-established method jst.go.jp. While 2-Amino-N-ethylacetamide is an amide and not an ester, similar methodologies could potentially be adapted.

The table below summarizes the potential reduction products of 2-Amino-N-ethylacetamide.

| Reducing Agent | Potential Product | Resulting Functional Group |

| Lithium Aluminum Hydride (LiAlH₄) | N¹-ethyl-ethane-1,2-diamine | Diamine |

| Sodium Borohydride (with activation) | 2-amino-N-ethyl-2-hydroxyethylamine | Amino alcohol |

| Catalytic Hydrogenation (under harsh conditions) | N¹-ethyl-ethane-1,2-diamine | Diamine |

This table outlines expected reduction products based on established reactivity patterns of amides and related functional groups.

The structure of this compound allows for nucleophilic substitution reactions at two main sites: the primary amino group and the α-carbon to the carbonyl group, especially if a suitable leaving group is introduced.

The primary amino group is a potent nucleophile and can participate in reactions with various electrophiles. For example, it can react with alkyl halides, acyl chlorides, and other electrophilic reagents to form N-substituted derivatives. The hydrochloride form of the starting material would necessitate the use of a base to liberate the free amine for these reactions.

To achieve nucleophilic substitution at the α-carbon, a leaving group, such as a halogen, must first be introduced. This can be accomplished through various halogenation reactions. The resulting 2-halo-N-ethylacetamide would then be susceptible to attack by a wide range of nucleophiles, such as amines, alcohols, and thiols. This approach offers a versatile strategy for the synthesis of a diverse library of compounds with modified side chains. The reactivity of such systems is well-documented, with the ease of chlorine atom replacement by various nucleophiles being a key feature nih.gov. These reactions typically proceed via an S(_N)2 mechanism, especially with primary and secondary alkyl halides, leading to an inversion of configuration if a chiral center is present ucsb.edulibretexts.org.

The table below provides examples of diversification through nucleophilic substitution.

| Electrophile/Nucleophile | Reaction Site | Product Class |

| Alkyl Halide (e.g., Benzyl bromide) | Primary Amine | N-substituted-2-amino-N-ethylacetamide |

| Acyl Chloride (e.g., Acetyl chloride) | Primary Amine | N-acylated-2-amino-N-ethylacetamide |

| Various Nucleophiles (after α-halogenation) | α-Carbon | α-substituted-N-ethylacetamides |

This table illustrates potential synthetic diversifications based on the principles of nucleophilic substitution reactions.

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve sustainability. For a molecule like this compound, green chemistry innovations can be implemented in several areas of its synthesis.

One key area is the use of biocatalysis. Enzymes can offer high selectivity and operate under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents rug.nlacs.org. For the synthesis of N-substituted amino amides, engineered enzymes could be employed to catalyze the formation of the amide bond or the introduction of the amino group. Biocatalytic approaches are being developed for the synthesis of various N-substituted amino acids and amides rug.nlnih.govresearchgate.net.

Another green approach involves the use of alternative, more environmentally benign solvents. Traditional organic solvents can be replaced with water, supercritical fluids, or ionic liquids to reduce volatile organic compound (VOC) emissions mdpi.com. The synthesis of related N-substituted glycine derivatives has been reported in water, highlighting a greener synthetic route jst.go.jpstackexchange.com.

Catalytic methods that improve atom economy and reduce waste are also central to green chemistry. The development of catalytic routes for amination and amide bond formation can replace stoichiometric reagents, leading to more efficient and sustainable processes. For example, the catalytic amination of ethylene glycol is being explored as a green route to ethylenediamine, a related structure nih.gov. Similarly, one-pot syntheses, where multiple reaction steps are carried out in a single vessel, can significantly reduce waste and energy consumption rsc.org.

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Biocatalysis | Enzymatic amide bond formation | High selectivity, mild conditions, reduced waste |

| Alternative Solvents | Use of water as a reaction medium | Reduced VOC emissions, improved safety |

| Catalysis | Development of catalytic amination/amidation routes | Higher atom economy, less stoichiometric waste |

| One-Pot Synthesis | Combining multiple synthetic steps | Reduced solvent use, energy, and waste |

This table highlights potential green chemistry strategies for the synthesis of this compound based on current trends in sustainable chemistry.

Molecular Interactions and Mechanistic Investigations of 2 Amino N Ethylacetamide Hydrochloride and Its Derivatives

Elucidation of Biochemical Mechanisms of Action

A thorough review of scientific databases and literature has not provided specific information regarding the biochemical mechanisms of action for 2-Amino-N-ethylacetamide hydrochloride.

Analysis of Enzyme Inhibition and Activation Dynamics

There is currently no publicly available research detailing the specific enzyme inhibition or activation dynamics of this compound. General principles of enzyme inhibition involve a substance binding to an enzyme and decreasing its activity. This can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate. However, no studies were found that have specifically investigated these interactions for the compound .

Receptor Binding and Modulation Studies

Specific receptor binding and modulation studies for this compound are not described in the available literature. Receptor binding assays are crucial for understanding how a compound might initiate a cellular response by attaching to and activating or inhibiting a receptor. Without such studies, the receptor interaction profile of this compound remains unknown.

Interactions with Transcription Factors and Regulatory Proteins

Information on the interactions of this compound with transcription factors and other regulatory proteins is not available in the public domain. Transcription factors are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. khanacademy.orgkhanacademy.org Any potential influence of the compound on these key regulatory processes has not been documented in accessible research.

Cellular Level Effects and Signal Transduction Pathway Modulation

Similarly, there is a lack of specific data on the cellular effects and modulation of signal transduction pathways by this compound.

Impact on Gene Expression Profiles

No studies have been published that analyze the impact of this compound on gene expression profiles. Gene expression profiling is a powerful tool to understand how a compound can alter cellular function by changing the expression levels of various genes.

Alterations in Metabolic Flux Pathways

There is no available research on how this compound might alter metabolic flux pathways. Metabolic flux analysis is used to quantify the rates of metabolic reactions in a biological system and could reveal how a compound affects cellular metabolism. nih.gov

Influence on Cell Proliferation and Cell Cycle Regulation

Derivatives of 2-amino-N-substituted acetamides have demonstrated significant effects on cell proliferation, with many exhibiting cytotoxic activity against various cancer cell lines. Research has focused on synthesizing and evaluating novel acetamide-containing compounds for their potential as anticancer agents.

One study investigated a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide (B32628) derivatives for their cytotoxic effects on Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.irijcce.ac.ir The results indicated that Hela and U87 cells were more sensitive to these compounds compared to A549 cells. ijcce.ac.ir Compound 8a , which has an ortho-chlorine substitution on the phenyl ring, was identified as the most potent derivative against Hela cells, with a half-maximal inhibitory concentration (IC50) of 1.3 µM. ijcce.ac.ir

Another study of phenylacetamide derivatives showed dose-dependent growth inhibition on MCF7, MDA-MB-468, and PC12 cancer cell lines. tbzmed.ac.ir Specifically, derivative 3d was highly effective, with IC50 values of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cells. tbzmed.ac.ir Compounds 3c and 3d also showed significant cytotoxicity against MCF-7 cells, with IC50 values of 0.7±0.08 μM and 0.7±0.4 μM, respectively. tbzmed.ac.ir

| Compound | Hela | A549 | U87 |

|---|---|---|---|

| 8a (2-Cl) | 1.3 ± 0.14 | >50 | 8.5 ± 1.01 |

| Doxorubicin | 0.8 ± 0.09 | 1.1 ± 0.11 | 1.9 ± 0.17 |

| Compound | Substituent (R) | MDA-MB-468 | PC12 | MCF7 |

|---|---|---|---|---|

| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |

| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |

| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 0.7 ± 0.08 |

| 3d | 2-Cl | 0.6 ± 0.08 | 0.6 ± 0.07 | 0.7 ± 0.4 |

| Doxorubicin | - | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 |

Broad Cellular Process Investigations

Investigations into the mechanisms underlying the cytotoxic effects of acetamide derivatives have revealed their involvement in several key cellular processes. For instance, the cytotoxic activity of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives has been linked to the induction of apoptosis through the activation of caspase 3, a key executioner enzyme in the apoptotic pathway. ijcce.ac.irijcce.ac.ir Furthermore, these compounds were found to decrease the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS), suggesting that their pro-apoptotic effects are mediated through mitochondrial dysfunction and oxidative stress. ijcce.ac.irijcce.ac.ir

Similarly, studies on other phenylacetamide derivatives have shown that they can trigger apoptosis by upregulating the expression of pro-apoptotic proteins such as Bcl-2-associated X protein (Bax) and Fas ligand (FasL). tbzmed.ac.ir The acetamide-sulfonamide scaffolds, derived from the conjugation of ibuprofen (B1674241) and flurbiprofen (B1673479) with sulfa drugs, have been investigated for their urease inhibition activity, indicating that acetamide derivatives can be designed to target specific enzymatic pathways. nih.govmdpi.com

Structure-Activity Relationship (SAR) Elucidation

Pharmacophore modeling has been a valuable tool in identifying the key structural features required for the biological activity of acetamide derivatives. A pharmacophore model for a novel DNA gyrase B inhibitor with a benzoxazine (B1645224) acetamide scaffold was generated and consisted of seven features: four hydrophobic groups, one hydrogen bond acceptor, one hydrogen bond donor, and one feature that can act as both a hydrogen bond donor and acceptor. acs.org

For small-molecule inhibitors of Programmed death-ligand 1 (PD-L1), a pharmacophore model was developed based on known inhibitors. mdpi.com The common pharmacophoric features included hydrogen bond acceptors, hydrogen bond donors, hydrophobic features, and aromatic rings. mdpi.com In some of these inhibitors, an acetamide moiety was found to form a direct hydrogen bond with Lys124 of PD-L1, highlighting the importance of the acetamide group in molecular recognition. mdpi.com The acetamide-sulfonamide scaffold has also been identified as a key pharmacophoric element for urease inhibition. mdpi.com

The biological potency and selectivity of acetamide derivatives are highly dependent on the nature and position of substituents on their aromatic rings. In the series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives, the electronic features of the substituents on the phenyl ring were found to play a crucial role in their cytotoxic activity. ijcce.ac.ir For example, the presence of an ortho-chlorine moiety on the phenyl ring in compound 8a resulted in the most potent activity against Hela cells. ijcce.ac.ir

In a series of phenylacetamide derivatives, substitutions on the phenyl ring also significantly influenced their cytotoxic effects. tbzmed.ac.ir The position and nature of the halogen substituent (F, Cl, Br) and other groups like methoxy (B1213986) (OCH3) and nitro (NO2) led to a wide range of IC50 values against different cancer cell lines, demonstrating the importance of these variations for potency and selectivity. tbzmed.ac.ir Studies on acetamide-sulfonamide conjugates revealed that the type of non-steroidal anti-inflammatory drug (ibuprofen or flurbiprofen) and the specific sulfa drug it was conjugated with determined the potency and mode of urease inhibition. nih.gov

The three-dimensional conformation of acetamide derivatives is a critical determinant of their biological activity. Conformational analysis of N-substituted and N,N-disubstituted acetamides has been performed using NMR spectroscopy and computational methods. researchgate.net These studies have focused on identifying the different rotamers and conformers that these molecules can adopt. researchgate.net

For some N-aryl substituted acetamides, the presence of both exo (benzene ring trans to the carbonyl group) and endo rotamers has been observed, with the exo form being predominant. researchgate.net The rotation around the amide N-CO bond and the aryl-nitrogen bond can be restricted, leading to distinct and stable conformations. researchgate.net Understanding the preferred bioactive conformation is crucial for designing more potent and selective inhibitors. Molecular dynamics simulations have been used to assess the conformational stability of acetamide derivatives when bound to their biological targets, confirming that stable conformations are maintained within the binding site. nih.gov The planarity or small twisting of the acetamide group can also influence the electronic properties and, consequently, the biological activity of these compounds. researchgate.net

Pharmacological Research and Therapeutic Potential of 2 Amino N Ethylacetamide Hydrochloride Derivatives

Preclinical Evaluation Methodologies

The journey of a potential new drug from the laboratory to the clinic is a meticulous process, with preclinical evaluation forming the critical initial phase. For derivatives of 2-Amino-N-ethylacetamide hydrochloride, this stage involves a battery of tests to determine their pharmacological activity, efficacy, and safety profile before they can be considered for human trials. This rigorous evaluation ensures that only the most promising and safest candidate molecules proceed in the development pipeline. researchgate.netresearchgate.net

In Vitro Pharmacological Screening Assays

In vitro (Latin for "in glass") studies are the foundational step in preclinical evaluation, conducted on microorganisms, cells, or biological molecules outside their normal biological context. For derivatives of 2-Amino-N-ethylacetamide, these assays are crucial for initial screening and understanding their mechanism of action at a molecular level.

A variety of in vitro assays are employed to assess the potential of these compounds. For instance, cytotoxicity assays, such as the MTT assay, are used to evaluate the effect of the compounds on the viability of cell lines, which is particularly relevant for anticancer research. nih.gov Enzyme inhibition assays are also critical, especially in the context of antidiabetic research, where the ability of a compound to inhibit enzymes like dipeptidyl peptidase-4 (DPP-4) is a key indicator of therapeutic potential. oatext.com Other techniques include receptor binding assays to determine if the compound interacts with specific cellular receptors and antimicrobial assays to test for activity against bacteria or fungi.

Table 1: Examples of In Vitro Assays for 2-Amino-N-ethylacetamide Derivatives

| Assay Type | Purpose | Example Application |

| Cytotoxicity Assay (e.g., MTT) | To assess the compound's ability to kill cancer cells. nih.gov | Screening for potential anticancer agents. nih.gov |

| Enzyme Inhibition Assay | To measure the inhibition of a specific enzyme's activity. | Evaluating antidiabetic potential by targeting DPP-4. oatext.com |

| Receptor Binding Assay | To determine the affinity and selectivity of a compound for a specific receptor. | Investigating neurological or cardiovascular effects. |

| Antimicrobial Susceptibility Test | To determine the effectiveness against various microorganisms. | Screening for new antibiotic or antifungal agents. |

In Vivo Efficacy Assessments in Relevant Animal Models

Following promising in vitro results, the next step is to evaluate the efficacy of the 2-Amino-N-ethylacetamide derivatives in living organisms, or in vivo. These studies are typically conducted in animal models that mimic human diseases. The choice of animal model is critical and depends on the therapeutic indication being investigated.

For example, in the study of potential analgesics, rodent models are commonly used. Tests such as the tail immersion and formalin tests in mice help to assess both acute and chronic pain-relieving properties of the compounds. nih.gov For antidiabetic research, animal models with induced diabetes, such as alloxan-induced diabetic mice, are utilized to evaluate the compound's ability to lower blood glucose levels. nih.gov These in vivo studies provide crucial data on how the drug behaves in a complex biological system, including its effectiveness and potential side effects.

Predictive Safety and ADMET Profiling in Early Development

A significant reason for the failure of drug candidates in later stages of development is poor pharmacokinetic properties or unforeseen toxicity. researchgate.net To mitigate this risk, early assessment of ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity—is essential. researchgate.net This profiling helps to predict how a drug will be processed by the body and its potential for causing harm.

In the early stages, in silico (computer-based) models are often used to predict the ADMET properties of 2-Amino-N-ethylacetamide derivatives. nih.govbohrium.com These computational tools can forecast factors like oral bioavailability, blood-brain barrier penetration, and potential for liver toxicity. nih.gov These predictions are then often validated through in vitro experiments, such as using cell cultures to assess metabolism and toxicity. nih.gov This early and integrated approach to ADMET profiling allows researchers to prioritize compounds with favorable pharmacokinetic and safety profiles, thereby increasing the efficiency of the drug development process. researchgate.net

Exploration of Potential Therapeutic Indications

The versatile chemical scaffold of 2-Amino-N-ethylacetamide has led researchers to explore its derivatives for a range of therapeutic applications. Two notable areas of investigation are in the management of diabetes and in the development of new anesthetic and analgesic agents.

Research into Antidiabetic Activities

Type 2 diabetes is a major global health issue, and there is a continuous search for new and effective treatments. mdpi.com One promising target for antidiabetic drugs is the enzyme dipeptidyl peptidase-4 (DPP-4). nih.gov DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which play a key role in regulating blood sugar levels. researchgate.netnih.gov

Derivatives of 2-Amino-N-ethylacetamide are being investigated as potential DPP-4 inhibitors. oatext.com The research involves designing and synthesizing novel derivatives and then evaluating their ability to inhibit DPP-4 in vitro. oatext.com Promising compounds are then further tested in animal models of diabetes to assess their efficacy in lowering blood glucose levels. nih.govresearchgate.net The goal is to develop orally active drugs that can effectively manage type 2 diabetes with a low risk of hypoglycemia. researchgate.net

Table 2: Research Findings on Antidiabetic Potential of Aminoacetamide Derivatives

| Study Focus | Key Finding | Implication |

| DPP-4 Inhibition | Certain derivatives show potent inhibition of the DPP-4 enzyme in laboratory tests. oatext.com | Potential for developing new oral medications for type 2 diabetes. nih.gov |

| In Vivo Efficacy | Administration of specific derivatives leads to a reduction in blood glucose levels in diabetic animal models. nih.gov | Demonstrates the potential for these compounds to be effective in a living system. |

| Structure-Activity Relationship | Modifications to the chemical structure of the derivatives can significantly impact their DPP-4 inhibitory activity. nih.gov | Guides the design of more potent and selective future drug candidates. |

Studies on Anesthetic and Analgesic Properties

The search for new pain management therapies is another active area of research for 2-Amino-N-ethylacetamide derivatives. This is driven by the structural similarity of some of these compounds to existing local anesthetics like lidocaine. nih.gov Lidocaine itself is a derivative of acetamide (B32628).

Research in this area involves synthesizing new analogues of 2-Amino-N-ethylacetamide and evaluating their ability to block nerve conduction, a key mechanism for local anesthetics. mdpi.com In vivo studies in animal models are used to assess the analgesic (pain-relieving) properties of these compounds. nih.govscilit.com For example, the tail-flick test or the hot-plate test can be used to measure the response to a painful stimulus after administration of the test compound. nih.gov The aim of this research is to develop new anesthetics and analgesics with improved properties, such as longer duration of action or fewer side effects, compared to existing drugs. nih.govmdpi.com

Neuroprotective Efficacy Investigations in Hypoxia and Ischemia Models

There is a notable lack of specific studies evaluating the neuroprotective efficacy of this compound or its direct derivatives in models of hypoxia and ischemia. However, research into other, more complex acetamide-containing molecules has shown promise in the context of neuroprotection.

For instance, a study on 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides identified compounds that could protect PC12 cells from sodium nitroprusside-induced damage, suggesting a potential neuroprotective effect. In this research, monosubstituted compounds were found to be more effective than their disubstituted counterparts.

Another compound, Aceglutamide (N-acetyl-L-glutamine), has been reported to ameliorate motor dysfunction and delay neuronal death following cerebral ischemia. Its mechanism is thought to involve the inhibition of pro-apoptotic factors and the activation of survival signaling pathways. These findings, while not directly related to this compound, underscore the potential of the acetamide functional group as a component of neuroprotective agents. The exploration of simple N-substituted 2-aminoacetamides in hypoxia and ischemia models could be a valuable area for future research.

Anticancer Activity Studies and Mechanisms

One area of investigation has been on acetamide derivatives incorporating thiazole (B1198619) rings. For example, a novel series of acetamide derivatives with 2-imino-4-arylthiazoles and morpholine (B109124) or piperazine (B1678402) moieties were synthesized and evaluated for their anticancer activity. nih.gov Several of these compounds were found to be active against the National Cancer Institute's 60-cell line panel. nih.gov Similarly, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives have been synthesized and shown to possess potent cytotoxic activity against cervical, lung, and glioblastoma cancer cell lines. ijcce.ac.ir The proposed mechanism for some of these thiazole-based acetamides involves the induction of apoptosis, as evidenced by caspase 3 activation, reduction of mitochondrial membrane potential, and generation of reactive oxygen species. ijcce.ac.ir

Other studies have focused on different structural modifications of the acetamide backbone. For instance, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been developed and shown to exhibit anticancer activity, particularly those with halogen substitutions on the aromatic ring. nih.gov Furthermore, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects, especially against prostate carcinoma cell lines. nih.gov

Table 1: Anticancer Activity of Various Acetamide Derivatives

| Compound Class | Cancer Cell Lines Tested | Notable Findings |

| Acetamidothiazole derivatives | NCI 60 cell panel, Hela (cervical), A549 (lung), U87 (glioblastoma) | Active against a broad range of cancer cells; induce apoptosis. nih.govijcce.ac.ir |

| 2-(Substituted phenoxy) acetamide derivatives | MCF-7 (breast), SK-N-SH (neuroblastoma), HepG2 (liver) | Halogenated derivatives show notable activity; can induce apoptosis and cell cycle arrest. nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (prostate) | Compounds with nitro moieties showed higher cytotoxicity. nih.gov |

Anti-inflammatory Properties Research

The anti-inflammatory potential of acetamide derivatives has been explored through various chemical structures, with some compounds showing promise in preclinical models. While there is no specific research on the anti-inflammatory properties of this compound, studies on other acetamide-containing molecules suggest that this chemical class could be a source of new anti-inflammatory agents.

One study investigated newly synthesized acetamide derivatives of 2-aminobenzimidazole (B67599) and found that they possess strong anti-arthritic activity in rat models of inflammatory arthritis. nih.gov These compounds were shown to reduce paw edema and suppress the expression of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-17. nih.gov The anti-inflammatory effects were attributed to the downregulation of key inflammatory signaling pathways. nih.gov

Another area of research has focused on N-(2-hydroxy phenyl) acetamide, which has been shown to inhibit inflammation-related cytokines and reactive oxygen species (ROS) in adjuvant-induced arthritic rats. nih.gov This compound was found to reduce serum levels of IL-1β and TNF-α and to modulate oxidative stress markers, indicating a multifactorial anti-inflammatory mechanism. nih.gov

Furthermore, a review of acetamide derivatives as COX-II inhibitors highlights the extensive efforts to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with improved side-effect profiles. archivepp.comarchivepp.com The acetamide moiety is often incorporated into molecules designed to selectively inhibit the COX-II enzyme, which is a key player in the inflammatory cascade. archivepp.comarchivepp.com

These examples demonstrate that the acetamide scaffold can be integrated into molecules with significant anti-inflammatory and anti-arthritic properties. The mechanisms of action are varied and can include the inhibition of pro-inflammatory cytokines, reduction of oxidative stress, and modulation of enzymes like COX-II.

Antimicrobial and Antifungal Investigations

A number of studies have investigated the antimicrobial and antifungal activities of various acetamide derivatives, revealing that this class of compounds has the potential to yield new therapeutic agents for infectious diseases. Although there is a lack of specific data on this compound, the broader research landscape is encouraging.

Derivatives of 2-mercaptobenzothiazole (B37678) containing an acetamide linkage have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds exhibited promising activity and were also found to be effective against biofilm formation by K. pneumonia and S. aureus. nih.gov

In another study, novel acetamide derivatives of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one were synthesized and evaluated for their in vitro antibacterial and antifungal activities. researchgate.net These compounds showed good antimicrobial activity against a panel of bacterial and fungal strains. researchgate.net

The antifungal potential of acetamide derivatives has also been a subject of investigation. One study focused on 2-chloro-N-phenylacetamide, which demonstrated fungicidal and antibiofilm activity against fluconazole-resistant Candida species. scielo.br This compound was found to inhibit the growth of C. albicans and C. parapsilosis and to disrupt preformed biofilms. scielo.br

Additionally, research on aurone (B1235358) derivatives bearing acetamido groups has identified compounds with broad-spectrum antimicrobial activity, including against bioweapon BSL3 strains, with very low minimum inhibitory concentrations (MICs). nih.gov These findings indicate that the acetamide functional group can be a key component in the development of potent antimicrobial and antifungal agents. The diverse structures of these active compounds suggest that the acetamide scaffold is versatile and can be modified to target a wide range of microbial pathogens.

Table 2: Antimicrobial and Antifungal Activity of Various Acetamide Derivatives

| Compound Class | Target Organisms | Notable Findings |

| Acetamide derivatives of 2-mercaptobenzothiazole | Gram-positive and Gram-negative bacteria | Good antibacterial and antibiofilm activity. nih.gov |

| Acetamide derivatives of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one | Bacteria and fungi | Good antimicrobial activity against a range of strains. researchgate.net |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant Candida spp. | Fungicidal and antibiofilm activity. scielo.br |

| 5-Acetamidoaurones | Bacteria (including BSL3 strains) and fungi | Broad-spectrum antimicrobial activity with low MIC values. nih.gov |

Drug Discovery and Repurposing Opportunities

The diverse pharmacological activities observed in a wide array of acetamide derivatives highlight the significant potential of this chemical scaffold in drug discovery. While this compound itself has not been extensively studied, the consistent emergence of acetamide-containing compounds with promising neuroprotective, anticancer, anti-inflammatory, and antimicrobial properties suggests that derivatives of this simple molecule could hold untapped therapeutic value.

The opportunity for drug discovery lies in the systematic synthesis and screening of novel derivatives of this compound. By introducing various substituents on the ethyl group or the amino group, it may be possible to modulate the compound's physicochemical properties and biological activity. For example, the incorporation of aromatic or heterocyclic rings, as seen in many of the active compounds discussed, could lead to the development of potent and selective agents for a variety of therapeutic targets.

Furthermore, the concept of drug repurposing could be applied to existing acetamide-containing compounds that may not have been specifically tested for the activities discussed in this article. There may be known compounds with established safety profiles that could be screened in models of hypoxia/ischemia, cancer, inflammation, and microbial infections to identify new therapeutic uses.

The versatility of the acetamide functional group, which can participate in hydrogen bonding and other molecular interactions, makes it a valuable component in the design of new drugs. Future research should focus on building upon the foundational knowledge of acetamide pharmacology to explore the potential of simpler structures like this compound as a starting point for the development of the next generation of therapeutic agents.

Computational Chemistry and Molecular Modeling Studies of 2 Amino N Ethylacetamide Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Electronic Structure Analysis and Reactivity Prediction

An electronic structure analysis of 2-Amino-N-ethylacetamide hydrochloride would typically involve methods like Density Functional Theory (DFT) to calculate the distribution of electrons within the molecule. This analysis would yield critical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Other descriptors that would be calculated include:

Electron Affinity and Ionization Potential: These relate to the molecule's ability to accept or donate electrons.

Molecular Electrostatic Potential (MEP) Map: This visual tool would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions.

A hypothetical data table for such an analysis is presented below.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | - | Energy of the highest occupied molecular orbital |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | - | Measure of an atom's ability to attract shared electrons |

| Hardness (η) | - | Resistance to change in electron distribution |

| Softness (S) | - | Reciprocal of hardness |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data.

Correlation of Electronic Parameters with Biological Efficacy

Once the electronic parameters are calculated, they can be used in Quantitative Structure-Activity Relationship (QSAR) studies. These studies aim to build a mathematical model that correlates the calculated electronic properties (like HOMO-LUMO gap, dipole moment, etc.) with the observed biological activity of a series of related compounds. For this compound, if it were part of a series of potential drug candidates, researchers would look for statistically significant correlations. For instance, it might be found that compounds with a lower HOMO-LUMO gap (higher reactivity) exhibit greater efficacy against a specific biological target. This information is invaluable for designing new, more potent analogues.

Molecular Docking and Dynamics Simulations

These methods are used to predict how a molecule (ligand) interacts with a biological target, typically a protein or enzyme.

Prediction of Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The process involves placing the this compound molecule into the binding site of a target protein and calculating the binding affinity (often expressed as a binding energy score). The results would reveal the most likely binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the target's active site. This is crucial for understanding the mechanism of action.

Conformational Diversity Mimicking for Target Engagement

Molecules are not static; they are flexible and can adopt various shapes or conformations. Molecular Dynamics (MD) simulations are used to study these movements over time. An MD simulation of this compound, both alone in solution and in complex with its target, would provide insights into its conformational flexibility. This helps in understanding how the molecule might adapt its shape to fit into the binding pocket of a target, a concept known as "induced fit." The simulation would reveal the stability of the predicted binding mode from docking and the persistence of key intermolecular interactions.

In Silico Pharmacokinetic and ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a critical step in early-stage drug discovery to filter out candidates that are likely to fail later due to poor ADMET profiles.

For this compound, various properties would be predicted using established models:

Absorption: Parameters like Caco-2 cell permeability (an indicator of intestinal absorption), and P-glycoprotein substrate/inhibitor potential would be estimated.

Distribution: Predictions would include blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: The models would predict which Cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to how the compound is cleared from the body would be estimated.

Toxicity: A range of potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity, would be computationally assessed.

A hypothetical ADMET profile is shown in the table below.

Table 2: Hypothetical In Silico ADMET Profile for this compound

| Parameter | Predicted Value | Desired Range |

|---|---|---|

| Caco-2 Permeability | - | High |

| Blood-Brain Barrier (BBB) Permeation | - | Varies by target |

| CYP2D6 Inhibition | - | No |

| hERG Inhibition | - | No |

| Ames Mutagenicity | - | No |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data.

Advanced Analytical Techniques in the Research of 2 Amino N Ethylacetamide Hydrochloride and Its Analogs

Spectroscopic Methodologies for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of synthesized molecules like 2-Amino-N-ethylacetamide hydrochloride. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed information about the carbon-hydrogen framework. For this compound, ¹H NMR would be expected to show distinct signals for the different proton environments. The ethyl group would present as a triplet and a quartet, while the two methylene (B1212753) groups of the acetamide (B32628) backbone would appear as singlets or more complex patterns depending on their magnetic equivalence. ¹³C NMR would complement this by showing a specific signal for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak around 1650-1680 cm⁻¹ would indicate the C=O stretch of the secondary amide. Broad bands in the 3200-3400 cm⁻¹ region would correspond to N-H stretching vibrations of both the primary amine (as a hydrochloride salt) and the secondary amide.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized and fragmented. The mass spectrum for the free base form (2-Amino-N-ethylacetamide) would show a molecular ion peak (M⁺) corresponding to its molecular weight (102.14 g/mol ). escholarship.org High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. For an analog, 2-Chloro-N-ethylacetamide, the molecular weight is 121.565 g/mol . google.com

| Technique | Expected Observation for 2-Amino-N-ethylacetamide | Structural Information Provided |

|---|---|---|

| ¹H NMR | Signals for ethyl group (CH₃ triplet, CH₂ quartet), two distinct methylene (CH₂) signals, and amine/amide N-H protons. | Proton environment, neighboring protons (splitting), and integration (proton count). |

| ¹³C NMR | Distinct signals for each of the four unique carbons. | Carbon skeleton and chemical environment of each carbon atom. |

| IR Spectroscopy | Strong C=O stretch (~1670 cm⁻¹), N-H stretches (~3300 cm⁻¹), C-N stretch, C-H stretches. | Presence of key functional groups (amide, amine). |

| Mass Spectrometry | Molecular ion peak (e.g., m/z 102 for the free base), characteristic fragmentation pattern. | Molecular weight and structural fragments. |

Chromatographic Separations and Purity Assessment (e.g., HPLC, TLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. nih.gov These techniques are routinely used to ensure that a sample of this compound is free from starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment in the pharmaceutical industry. nih.gov A reverse-phase HPLC (RP-HPLC) method would typically be used, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. For instance, in the analysis of a similar compound, 2-amino-N-(2,2,2-trifluoroethyl)-acetamide, ion chromatography (a form of HPLC) was used to assess its purity. nih.govnih.gov The method successfully separated the main compound from impurities like glycine (B1666218) and 2,2,2-trifluoroethylamine, demonstrating high purity. nih.govnih.gov

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique used for monitoring reaction progress and for preliminary purity checks. akjournals.com A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The separation is based on the differential partitioning of the components between the two phases. The purity can be visualized under UV light or by staining, where a pure compound should ideally show a single spot.

| Compound | Peak Area | Area % | Purity [%] |

|---|---|---|---|

| Glycine | 0.040 | 0.14 | - |

| Sodium | 0.084 | 0.29 | - |

| 2,2,2-trifluoroethylamine | n.d. | - | - |

| 2-amino-N-(2,2,2-trifluoroethyl)-acetamide | 28.554 | 99.57 | 99.57 |

X-ray Crystallography for High-Resolution Structural Elucidation

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms within a crystal, yielding an unambiguous determination of the molecular structure. nih.gov This method involves directing an X-ray beam at a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays is used to calculate an electron density map, from which the positions of the atoms, bond lengths, and bond angles can be determined with very high resolution.

While specific crystallographic data for this compound is not publicly available, analysis of its analogs demonstrates the utility of this technique. For example, the crystal structure of 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide has been reported. bioanalyticalresearch.com The study revealed detailed structural information, including the crystal system, unit cell dimensions, and dihedral angles between the various rings in the molecule. bioanalyticalresearch.com Such high-resolution data is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding, which can influence a compound's physical properties.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₅ClN₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 14.0754 (10) |

| b (Å) | 8.1969 (6) |

| c (Å) | 14.1209 (10) |

| β (°) | 104.136 (3) |

| Volume (ų) | 1578.8 (2) |

Modern Bioanalytical Methods in Pharmacological and Mechanistic Research

In pharmacological and mechanistic research, it is crucial to quantify the concentration of a drug and its metabolites in complex biological matrices like plasma, urine, or tissue. researchgate.netnih.gov Modern bioanalytical methods, particularly those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), offer the high sensitivity and selectivity required for these studies. chromatographyonline.com

The analysis of a small, polar molecule like this compound in a biological sample begins with sample preparation. This step is critical to remove interfering endogenous components such as proteins and phospholipids. youtube.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). youtube.com

Following extraction, the sample is analyzed by LC-MS/MS. This technique separates the analyte from other components in the extract via HPLC, after which the mass spectrometer provides highly selective and sensitive detection. The use of a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte) is standard practice to ensure accuracy and precision by correcting for variations in sample processing and instrument response. nih.gov For instance, a method for quantifying acetamide in a pharmaceutical compound utilized deuterated acetamide (Acetamide-d₃) as an internal standard for analysis by HPLC/MS/MS. nih.gov Such methods allow for the determination of key pharmacokinetic parameters (absorption, distribution, metabolism, and excretion), which are essential for understanding a compound's biological activity and mechanism of action. chromatographyonline.com The high throughput and reliability of these validated bioanalytical methods are fundamental to modern drug development.

Q & A

Q. What are the established synthetic routes for 2-amino-N-ethylacetamide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-chloroacetamide derivatives with ethylamine. A typical procedure involves refluxing 2-chloro-N-ethylacetamide with excess ethylamine in a toluene/water solvent system (8:2 v/v) for 5–7 hours under nitrogen . Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion. Post-reaction, toluene is removed under reduced pressure, and the product is isolated via crystallization (ethanol) or ethyl acetate extraction. Yields depend on stoichiometry, solvent polarity, and reaction time. For example, higher amine ratios (1.5–2.0 equivalents) improve substitution efficiency .

Q. What purification techniques are optimal for isolating this compound from byproducts?

- Methodological Answer :

- Crystallization : Use ethanol or methanol for high-purity solid products. Crude residues are dissolved in minimal hot solvent, cooled slowly, and filtered .

- Column Chromatography : For liquid intermediates, silica gel columns with gradient elution (e.g., ethyl acetate/methanol) resolve polar impurities .

- Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted amines or salts. Drying over Na₂SO₄ ensures solvent-free products .

Q. Which analytical methods validate the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm amine (-NH₂) and acetamide (-CONH-) groups. Expected signals: δ 1.1 ppm (CH₃ of ethyl), δ 3.3 ppm (CH₂-NH), δ 7.8 ppm (amide NH) .

- HPLC : Use C18 columns with UV detection (λ = 210–230 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular weight (e.g., m/z 151.1 for C₄H₁₁ClN₂O) .

Advanced Research Questions

Q. How does this compound degrade under varying storage conditions, and how can stability be enhanced?

- Methodological Answer : Degradation studies reveal:

- Thermal Stability : Decomposition above 80°C forms ethylamine and acetic acid derivatives. Store at -20°C in airtight containers .

- Hydrolytic Sensitivity : The hydrochloride salt is hygroscopic; moisture induces hydrolysis to free amine. Use desiccants (silica gel) and anhydrous solvents during handling .

- Light Sensitivity : UV exposure causes N-dealkylation. Amber glassware or opaque packaging is recommended .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Impurity Profiling : Use 2D NMR (HSQC, COSY) to distinguish regioisomers or tautomers. For example, unexpected δ 2.5 ppm signals may indicate residual ethyl chloride .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm amine group assignments in complex spectra .

- X-ray Crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding networks in crystalline derivatives .

Q. How can computational modeling optimize reaction pathways for novel analogs of this compound?

- Methodological Answer :

- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in substitution reactions .

- Molecular Dynamics : Assess solvent effects (e.g., toluene vs. DMF) on reaction kinetics and byproduct formation .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functional group modifications .

Q. What experimental designs mitigate risks when handling reactive intermediates in 2-amino-N-ethylacetamide synthesis?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of amine intermediates .

- Low-Temperature Quenching : Add crushed ice to exothermic reactions (e.g., azide substitutions) to suppress side reactions .

- Safety Protocols : Employ fume hoods, blast shields, and personal protective equipment (PPE) when working with volatile amines or chlorinated precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.